1-butyl-7-(1-ethyl-1H-pyrazol-3-yl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid
Overview
Description
1-butyl-7-(1-ethyl-1H-pyrazol-3-yl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid is a complex heterocyclic compound It contains multiple functional groups, including a pyrazole ring, a pyrido[2,3-d]pyrimidine core, and a mercapto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-7-(1-ethyl-1H-pyrazol-3-yl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid typically involves multi-step reactions. One common approach is the cyclocondensation of appropriate precursors. For instance, the reaction of N-Boc-5-formylpyrazol-4-amines with malonic or cyanoacetic acids and their methyl esters can lead to the formation of the desired pyrido[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1-butyl-7-(1-ethyl-1H-pyrazol-3-yl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group would yield disulfides, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
1-butyl-7-(1-ethyl-1H-pyrazol-3-yl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent by inhibiting enzymes involved in cell division and DNA replication.
Biological Studies: The compound can be used to study the effects of enzyme inhibition on cellular processes.
Chemical Research: It serves as a model compound for studying the reactivity of heterocyclic systems.
Mechanism of Action
The compound exerts its effects by inhibiting enzymes that are crucial for cell division and DNA replication. This inhibition leads to the suppression of tumor growth, making it a promising candidate for cancer therapy. The molecular targets include enzymes involved in the cell cycle, such as DNA polymerases and topoisomerases.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds also possess a heterocyclic ring and exhibit a wide range of biological activities.
Indole Derivatives: Known for their antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
1-butyl-7-(1-ethyl-1H-pyrazol-3-yl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups and its potent anticancer activity. The presence of both a pyrazole ring and a pyrido[2,3-d]pyrimidine core provides a distinct structural framework that contributes to its biological activity.
Properties
IUPAC Name |
1-butyl-7-(1-ethylpyrazol-3-yl)-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-3-5-7-22-14-13(15(23)19-17(22)26)10(16(24)25)9-12(18-14)11-6-8-21(4-2)20-11/h6,8-9H,3-5,7H2,1-2H3,(H,24,25)(H,19,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVONGFUXNUSQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(=CC(=N2)C3=NN(C=C3)CC)C(=O)O)C(=O)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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